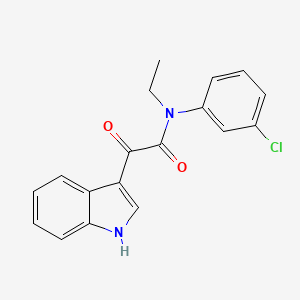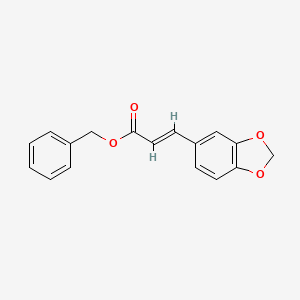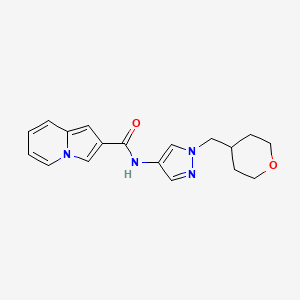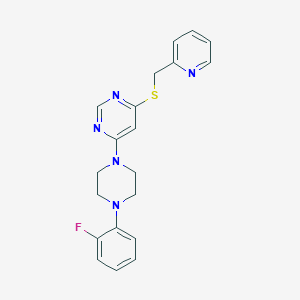![molecular formula C20H18F3N3O4S2 B2596051 Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1396857-28-5](/img/structure/B2596051.png)
Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Metabolism and Enzymatic Activity : A study by Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, which is relevant due to its similar chemical structure. They found that it is oxidized to various metabolites through the action of different cytochrome P450 enzymes, illustrating the complexity of its metabolic pathway (Hvenegaard et al., 2012).
Antiproliferative Effects : Kumar et al. (2014) synthesized and examined the antiproliferative effects of 4-thiazolidinone analogues on human leukemic cells. They found that specific compounds displayed potent activity against various cell lines, indicating potential applications in cancer research (Kumar et al., 2014).
Antibacterial Activities : Wu Qi (2014) synthesized novel piperazine derivatives and evaluated their antibacterial activities, discovering that certain compounds exhibited effective antibacterial properties at specific concentrations (Wu Qi, 2014).
Carbonic Anhydrase Inhibition : Alafeefy et al. (2015) investigated benzenesulfonamides with various moieties as inhibitors of human carbonic anhydrase isozymes. They reported low nanomolar activity against these isozymes, highlighting the compound's potential in therapeutic applications (Alafeefy et al., 2015).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds showed good to moderate activities against various microorganisms, suggesting their use in antimicrobial therapies (Bektaş et al., 2007).
Crystallographic Study : Little et al. (2008) conducted a crystallographic study of certain triazenes, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. The study provided insights into the structural aspects of these compounds, which can be crucial for understanding their biochemical interactions (Little et al., 2008).
Antiproliferative and Anti-HIV Activity : Al-Soud et al. (2010) synthesized and evaluated the antiproliferative and anti-HIV activity of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. The study identified compounds with significant effects on human tumor-derived cell lines and no observed activity against HIV (Al-Soud et al., 2010).
Na+/H+ Antiporter Inhibitors : Baumgarth et al. (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in treating acute myocardial infarction. The study highlights the importance of substitution patterns in these compounds for achieving potent inhibitory effects (Baumgarth et al., 1997).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets for these effects can vary widely depending on the exact structure and substituents of the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes can depend on the specific structure and substituents of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of bacterial growth or the reduction of inflammation .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function or viability .
Future Directions
Thiazoles are found in many potent biologically active compounds . Therefore, researchers are highly interested in the synthesis of thiazole derivatives due to their pharmaceutical activities and therapeutic potential . This suggests that “Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate” and similar compounds could have promising future applications in medicinal chemistry and drug design.
Properties
IUPAC Name |
methyl 4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S2/c1-30-18(27)13-5-7-14(8-6-13)32(28,29)26-11-9-25(10-12-26)19-24-17-15(20(21,22)23)3-2-4-16(17)31-19/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWJJICRXQIWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2595971.png)
![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)



![5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2595979.png)
![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)




